3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

描述

Introduction and Structural Overview

Chemical Identity and Classification

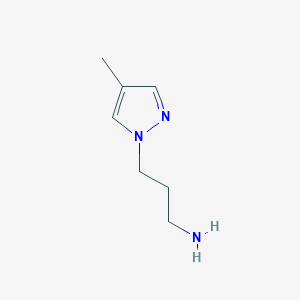

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine belongs to the class of heterocyclic compounds containing a pyrazole ring system. The compound exhibits a molecular formula of C₇H₁₃N₃ with a molecular weight of 139.20 grams per mole. The molecular structure features a five-membered heterocyclic pyrazole ring substituted with a methyl group at the 4-position and connected to a three-carbon propyl chain terminating in a primary amine group. This structural arrangement creates a molecule with dual functionality, combining the aromatic characteristics of the pyrazole ring with the nucleophilic properties of the primary amine.

The compound's structural composition can be systematically analyzed through its key components. The pyrazole ring system consists of three carbon atoms and two adjacent nitrogen atoms in a five-membered aromatic heterocycle. The presence of the methyl substituent at the 4-position of the pyrazole ring influences the electronic distribution and reactivity patterns of the heterocyclic system. The propyl linker chain provides flexibility and spatial separation between the aromatic pyrazole moiety and the terminal primary amine group, potentially affecting the compound's binding interactions and pharmacological properties.

Pyrazoles represent an important class of nitrogen-containing heterocycles characterized by their unique electronic properties and reactivity patterns. The pyrazole ring system exhibits amphoteric behavior, functioning as both acids and bases due to the presence of different nitrogen atoms with distinct electronic environments. The nitrogen atom at position 1 possesses a lone pair of electrons that can accept protons, while the nitrogen-hydrogen bond can donate protons under appropriate conditions. This dual nature contributes to the compound's potential for diverse chemical interactions and biological activities.

Historical Development and Discovery Context

The historical foundation for understanding compounds like this compound traces back to the pioneering work on pyrazole chemistry in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. The initial synthesis of pyrazole itself was achieved by German chemist Hans von Pechmann in 1898 through the reaction of acetylene with diazomethane, providing the foundational synthetic methodology for the pyrazole ring system.

The development of substituted pyrazoles, including derivatives with alkyl substituents and functional side chains, emerged from subsequent research efforts throughout the 20th century. The synthesis of substituted pyrazoles was first accomplished in 1883 by Knorr and colleagues, who demonstrated the reaction of beta-diketones with hydrazine derivatives to produce various pyrazole isomers. This early work established the fundamental synthetic approaches that would later be refined and extended to create more complex pyrazole derivatives like this compound.

The specific compound this compound represents a more recent addition to the pyrazole family, reflecting advances in synthetic methodology that enable the precise construction of substituted heterocycles with defined functional groups. The development of this compound likely emerged from research efforts focused on creating pyrazole derivatives with specific structural features that could enhance biological activity or improve pharmaceutical properties. The combination of a methyl-substituted pyrazole ring with a propylamine side chain demonstrates sophisticated synthetic strategies for modifying heterocyclic scaffolds.

Nomenclature Systems and Identifiers

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming rules for heterocyclic compounds with substituents. The systematic name "this compound" clearly identifies the structural components and their relative positions. The nomenclature begins with the principal functional group, the propan-1-amine chain, which serves as the parent structure. The pyrazole ring system is treated as a substituent attached to the propyl chain at the 3-position.

The pyrazole ring designation includes specific positional information indicating the methyl substituent at the 4-position of the heterocycle. The "1H-pyrazol-1-yl" notation specifies that the pyrazole ring is connected through the nitrogen atom at position 1, with the hydrogen atom explicitly indicated to distinguish between possible tautomeric forms. This systematic approach ensures unambiguous identification of the compound's structure and enables accurate communication within the scientific community.

The International Union of Pure and Applied Chemistry naming system also provides standardized methods for representing the compound's connectivity through linear notation systems. The Simplified Molecular Input Line Entry System representation "CC1=CN(N=C1)CCCN" encodes the complete molecular structure in a text format. This notation begins with the methyl group (CC) attached to the pyrazole ring, followed by the ring structure and the propylamine chain. The linear representation facilitates database searches and computational analysis while maintaining structural accuracy.

Chemical Abstracts Service Registry (956758-69-3) and Related Identifiers

The Chemical Abstracts Service registry number 956758-69-3 serves as the unique identifier for this compound in chemical databases and literature. This numerical identifier provides unambiguous identification regardless of naming variations or structural representations. The Chemical Abstracts Service registry system assigns unique numbers to chemical substances based on their molecular structure, ensuring accurate tracking and referencing across scientific publications and commercial sources.

Additional database identifiers enhance the compound's accessibility in various chemical information systems. The PubChem Compound Identification number 4715092 links the compound to the National Center for Biotechnology Information's chemical database. The Molecular Design Limited number MFCD03419757 provides access to the Molecular Design Limited Available Chemicals Directory. These cross-referenced identifiers ensure comprehensive coverage across major chemical databases and facilitate efficient information retrieval.

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations for computational applications. The International Chemical Identifier "InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3" encodes the complete molecular structure including connectivity and hydrogen atom positions. The corresponding International Chemical Identifier Key "SRHIOMAWWIRJCB-UHFFFAOYSA-N" serves as a hashed version for rapid database searching and comparison operations. These identifiers support modern cheminformatics applications and facilitate automated structure-activity relationship studies.

Position within Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, particularly among five-membered nitrogen-containing ring systems. Pyrazoles belong to the azole family of heterocycles, which includes pyrrole, imidazole, and triazole compounds. The pyrazole ring system is characterized by its unique electronic structure, featuring two adjacent nitrogen atoms that create distinct reactivity patterns compared to other heterocyclic systems.

The positioning of nitrogen atoms in the pyrazole ring creates a system with both electron-rich and electron-deficient regions. The nitrogen atoms at positions 1 and 2 are adjacent, creating a unique electronic environment that influences the compound's chemical behavior. This arrangement differs from other five-membered heterocycles such as imidazole, where the nitrogen atoms are separated by a carbon atom, resulting in different electronic properties and reactivity patterns.

Within the context of substituted pyrazoles, this compound represents a specific structural motif that combines aromatic heterocyclic character with aliphatic amine functionality. The compound demonstrates how heterocyclic chemistry can be utilized to create molecules with multiple functional groups that may exhibit synergistic effects in biological systems. The spatial separation between the pyrazole ring and the amine group through the propyl linker provides conformational flexibility while maintaining the distinct chemical properties of each functional unit.

The compound's position within heterocyclic chemistry is further defined by its potential for diverse chemical transformations. Pyrazole rings can undergo various reactions including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions. The primary amine group adds additional reactivity through standard amine chemistry, including acylation, alkylation, and condensation reactions. This combination of reactive sites makes the compound valuable as a synthetic intermediate for creating more complex molecular structures.

Significance in Pyrazole-Based Research

The significance of this compound in pyrazole-based research stems from its representation of key structural features that are prevalent in bioactive pyrazole derivatives. Pyrazole-containing compounds have demonstrated extensive biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural features present in this compound, particularly the methyl substitution pattern and the propylamine side chain, are commonly found in pharmacologically active molecules.

Research into pyrazole derivatives has revealed structure-activity relationships that highlight the importance of substitution patterns on biological activity. The 4-methyl substitution on the pyrazole ring in this compound represents a common structural modification that can influence binding affinity, selectivity, and metabolic stability. Studies have shown that methyl substituents on pyrazole rings can enhance lipophilicity and improve membrane permeability, potentially leading to enhanced biological activity.

The propylamine side chain component of the molecule adds significant value to pyrazole-based research by providing a functional handle for further chemical modification. Primary amines serve as versatile building blocks for creating amide bonds, forming heterocyclic rings, and introducing additional pharmacophores. This structural feature makes the compound particularly valuable as an intermediate in medicinal chemistry programs focused on developing new therapeutic agents.

Current research trends in pyrazole chemistry emphasize the development of novel synthetic methodologies for creating substituted pyrazoles with defined functional groups. The compound this compound exemplifies successful synthetic strategies that combine traditional heterocyclic chemistry with modern functional group manipulation. The availability of such compounds enables researchers to explore new chemical space and investigate structure-activity relationships that may lead to improved therapeutic agents.

属性

IUPAC Name |

3-(4-methylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHIOMAWWIRJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405827 | |

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956758-69-3 | |

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

The reaction mechanism involves the nucleophilic substitution of the pyrazole ring with propan-1-amine. This process is facilitated by the presence of a suitable solvent and catalyst.

Common Solvents and Catalysts

- Solvents: Common solvents used include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which help in stabilizing the transition state and enhancing the reaction rate.

- Catalysts: Catalysts such as triethylamine (Et₃N) or pyridine can be used to accelerate the reaction by neutralizing any acidic byproducts and maintaining a basic environment.

Reaction Conditions

- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 50°C) to ensure optimal reaction rates without degradation of the reactants.

- Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Purification Techniques

After synthesis, purification techniques are essential to obtain high-purity products. Common methods include:

Crystallization

Crystallization is a widely used method for purifying organic compounds. It involves dissolving the crude product in a solvent and then slowly cooling the solution to allow crystals to form.

Chromatography

Column chromatography, particularly silica gel chromatography, is effective for separating and purifying the desired compound from impurities based on differences in polarity.

Data and Research Findings

| Parameter | Description | Value/Condition |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃ | - |

| Molecular Weight | 139.20 g/mol | - |

| CAS Number | 956758-69-3 | - |

| Solvent | DMF or DMSO | Polar aprotic |

| Catalyst | Et₃N or Pyridine | Basic environment |

| Temperature | Room temperature to 50°C | Optimal reaction rate |

| Reaction Time | Several hours to overnight | Depending on conditions |

化学反应分析

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and amines.

科学研究应用

Medicinal Chemistry

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential in targeting various diseases, particularly in cancer therapy and neurodegenerative disorders.

Case Study: Inhibitors of PD-1/PD-L1 Interaction

Recent research has identified small molecules that inhibit the PD-1/PD-L1 interaction, crucial for cancer immunotherapy. Compounds similar to this compound have been evaluated for their ability to disrupt this pathway, enhancing T-cell activity against tumors .

Biological Studies

The compound has shown promise in various biological studies, including enzyme inhibition and receptor binding assays. Its pyrazole moiety is known for diverse biological activities, which can be leveraged to explore new therapeutic avenues.

Table 1: Biological Activity of Pyrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer activity | |

| 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | Enzyme inhibition | |

| 3-(4-chloro-1H-pyrazol-1-yl)propan-1-amines | Antimicrobial properties |

Material Science

In material science, this compound can be utilized to develop novel materials with specific properties. Its ability to form coordination complexes can be explored in creating advanced materials for various applications.

作用机制

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole/Imidazole Derivatives

3-(1H-Imidazol-1-yl)propan-1-amine

- Molecular Formula : C₆H₁₁N₃

- Key Differences : Replaces the pyrazole ring with an imidazole, introducing an additional nitrogen atom in the heterocycle. This enhances hydrogen-bonding capacity and alters electronic properties.

- Synthesis: Prepared via condensation of 3-(1H-imidazol-1-yl)propan-1-amine with paraformaldehyde under acidic conditions, yielding bispidinones (65–68% yields) .

- Applications : Used as a building block for bispidine ligands, which are relevant in coordination chemistry .

N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine

- Molecular Formula : C₁₉H₁₇ClN₃

- Key Differences : Incorporates a 4-chlorophenyl and phenyl group on the pyrazole, increasing lipophilicity and steric bulk.

- Spectral Data :

- Applications : Studied as a multitarget-directed ligand for therapeutic applications .

4-Isopropyl-1H-pyrazol-3-amine

Heterocycle-Modified Analogues

3-(4-Methylthiazol-2-yl)propan-1-amine

- Key Differences : Replaces pyrazole with a thiazole ring containing sulfur, altering electronic properties and metabolic stability.

- Applications : Common in antimicrobial and anticancer agent design .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₁₅N₄

- Key Differences : Introduces a pyridine ring and cyclopropyl group, enhancing aromatic π-stacking and modulating basicity.

- Synthesis : Achieved via copper-catalyzed coupling (17.9% yield), highlighting challenges in sterically hindered reactions .

- Spectral Data : ¹H NMR δ 8.87 (pyridine proton) .

Pharmacologically Active Derivatives

[4-(Methyl-1H-pyrazol-4-yl)-benzyl]-(6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl)-amine

- Key Differences : Complex hybrid structure with imidazo-pyridine and pyrimidine moieties, designed for high-affinity receptor targeting.

- Applications : Investigated as a kinase inhibitor in oncology .

Non-Imidazole Histamine H3 Ligands

Structural and Functional Implications

Electronic and Steric Effects

- Pyrazole vs. Imidazole : Pyrazole’s adjacent nitrogen atoms create a less electron-rich ring compared to imidazole, affecting binding to metal ions or biological targets .

- Substituent Bulk : Methyl groups (as in the target compound) enhance solubility, while isopropyl or aryl groups (e.g., chlorophenyl) increase lipophilicity and steric hindrance .

Tabulated Comparison of Key Compounds

生物活性

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative that has gained attention due to its diverse biological activities. This compound, characterized by the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol, serves as a significant scaffold in medicinal chemistry. Its potential applications span various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions, often using ethanol as a solvent and sodium hydroxide as a base. This reaction can be refined through purification techniques such as column chromatography to achieve high purity and yield .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| This compound | Escherichia coli | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have utilized methods such as the Human Red Blood Cell (HRBC) membrane stabilization assay to evaluate the anti-inflammatory effects of these compounds. Results indicate that certain derivatives can effectively stabilize cell membranes, thereby reducing inflammation .

Table 2: Anti-inflammatory Activity Assay Results

| Compound | Dose (µg) | HRBC Membrane Stabilization (%) |

|---|---|---|

| Compound A | 100 | 72% |

| Compound B | 500 | 85% |

| Compound C | 1000 | 90% |

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly promising. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer). The most potent compounds showed IC50 values comparable to established chemotherapeutics .

Table 3: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Compound X | 0.08 |

| Compound Y | 0.10 |

| 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amina | Not yet evaluated |

The mechanisms underlying the biological activities of pyrazole derivatives like 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amines are multifaceted:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammatory processes.

- Receptor Binding : These compounds often exhibit binding affinity for specific receptors involved in cellular signaling pathways, influencing tumor growth and inflammation.

- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their protective effects against oxidative stress-related damage.

Case Studies

A recent study evaluated a series of pyrazole derivatives for their biological activities, concluding that modifications at specific positions on the pyrazole ring significantly influenced their potency against various biological targets . For example, the introduction of different substituents enhanced antimicrobial and anticancer activities.

常见问题

Q. What synthetic methodologies are effective for preparing 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

A common approach involves coupling pyrazole derivatives with propan-1-amine precursors. For example, copper(I)-catalyzed reactions under basic conditions (e.g., cesium carbonate in DMSO) enable efficient substitution at the pyrazole N1 position . Optimizing stoichiometry, solvent polarity, and catalyst loading (e.g., CuBr) can improve yields, which are often low (~17–20%) due to competing side reactions. Chromatographic purification (e.g., ethyl acetate/hexane gradients) is typically required .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

- ¹H NMR : Key signals include pyrazole ring protons (δ 7.5–8.0 ppm), methyl groups (δ 2.0–2.3 ppm), and amine protons (δ 1.5–3.0 ppm, broad). Splitting patterns help distinguish substituents .

- HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formula. For example, a derivative with C₈H₁₅ClIN₃ showed m/z 315.59 .

- HPLC : Purity >95% is achievable using reverse-phase columns with UV detection .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing bioactive molecules, including:

- Antimicrobial agents : Pyrazole-amine derivatives exhibit activity against bacterial targets via membrane disruption or enzyme inhibition .

- CNS modulators : Analogues with morpholine or pyridine substituents show anxiolytic or anticonvulsant potential .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or pharmacokinetic properties?

- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 4-position increases metabolic stability .

- Linker optimization : Replacing the propan-1-amine chain with morpholine or pyridinylpropyl groups improves blood-brain barrier penetration .

- Salt formation : Hydrochloride salts enhance solubility and crystallinity for formulation .

Q. How do crystallographic data (e.g., X-ray diffraction) resolve ambiguities in molecular conformation?

Single-crystal X-ray analysis (e.g., SHELX refinement ) reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, a related pyrazole derivative showed planar geometry at the pyrazole ring (mean C–C bond length: 1.38 Å) and intermolecular N–H⋯N interactions stabilizing the crystal lattice .

Q. What strategies address contradictions in reported synthetic yields or biological activity data?

- Reproducibility checks : Verify reaction parameters (e.g., temperature, inert atmosphere) and reagent purity. For example, Cu(I) catalysts are sensitive to oxidation, requiring strict anhydrous conditions .

- Biological assays : Standardize protocols (e.g., MIC tests for antimicrobial activity) to minimize variability. Discrepancies in IC₅₀ values may arise from cell-line-specific uptake or assay detection limits .

Methodological Challenges and Solutions

Q. How can low yields in multi-step syntheses be mitigated?

- Intermediate characterization : Use LC-MS or TLC to identify bottlenecks (e.g., unstable intermediates).

- Flow chemistry : Automated systems improve mixing and heat transfer, reducing side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity .

Q. What analytical workflows validate compound stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。